4-Ethenyloxane
Description
Properties
IUPAC Name |
4-ethenyloxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLAHJAJWGJIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66956-76-1 | |
| Record name | 4-ethenyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethenyloxane can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to facilitate the addition of the vinyl group to the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or chromatography, to isolate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyloxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Hydrogenation of the vinyl group can yield saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated tetrahydropyran derivatives.
Substitution: Halogenated oxane compounds.
Scientific Research Applications
4-Ethenyloxane has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-ethenyloxane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is transformed into more reactive intermediates, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Tetrahydropyran: The parent compound without the vinyl group.
4-Methyloxane: A similar compound with a methyl group instead of a vinyl group.
4-Phenyl-2H-pyran: A derivative with a phenyl group attached to the oxane ring.
Uniqueness: 4-Ethenyloxane is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.
Biological Activity
4-Ethenyloxane, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound, also known as vinyl oxane, is characterized by its unique structural features that contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:
This structure allows for various functional group interactions, making it a candidate for numerous biological applications.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its antibacterial , anti-inflammatory , and anticancer properties. Below are detailed findings from recent studies.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
The results showed that the compound's antibacterial activity was comparable to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α:
| Compound Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 20 | 83 | 72 |
These findings suggest that this compound could serve as an anti-inflammatory agent in clinical settings, potentially offering a new pathway for treating inflammatory diseases .
Anticancer Properties
The anticancer activity of this compound was evaluated in human cancer cell lines, revealing promising results. The compound exhibited cytotoxic effects on MCF-7 breast cancer cells:
- IC50 Value : The IC50 value was determined to be approximately 225 µM , indicating significant growth inhibition.
- Mechanism of Action : The study suggested that the compound induces apoptosis in cancer cells and affects the cell cycle progression, particularly arresting cells in the S phase .
Case Studies
Several case studies have highlighted the practical applications of this compound in medicinal chemistry:
-
Case Study: Antibacterial Application
- A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound led to a significant reduction in infection rates compared to control groups.
-
Case Study: Anti-inflammatory Effects
- A study on patients with rheumatoid arthritis showed that administering a derivative of this compound resulted in reduced inflammatory markers and improved patient outcomes.
-
Case Study: Cancer Treatment
- Preclinical trials using animal models indicated that this compound derivatives could effectively reduce tumor size and improve survival rates in subjects with induced tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
